molecular formula C22H23N3O4S B3830432 3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide

3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide

Cat. No. B3830432
M. Wt: 425.5 g/mol
InChI Key: OMIYEWJURFKMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and its mechanism of action, biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide in lab experiments is its ability to reduce inflammation and pain. This makes it a useful tool for studying the mechanisms of these processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects in high doses.

Future Directions

There are several future directions for the study of 3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide. One direction is the development of new analogs with improved potency and reduced toxicity. Another direction is the study of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of this compound could also be an area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide has been studied extensively for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of various diseases such as arthritis, cancer, and neuropathic pain.

properties

IUPAC Name

3-nitro-N-(2-phenylethyl)-4-(2-phenylethylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-25(27)22-17-20(30(28,29)24-16-14-19-9-5-2-6-10-19)11-12-21(22)23-15-13-18-7-3-1-4-8-18/h1-12,17,23-24H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIYEWJURFKMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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